
L-Leucinamide,-beta-alanyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucinamide, beta-alanyl- is a chemical compound belonging to the class of amino acid derivatives. It is a white crystalline powder that is soluble in water and ethanol. This compound has been studied extensively for its potential therapeutic and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Leucinamide, beta-alanyl- can be synthesized through various methods. One common approach involves the derivatization of amino acids using reagents like 1-fluoro-2,4-dinitrophenyl-5-l-leucinamide (FDLA). This method requires alkaline conditions, typically achieved with sodium bicarbonate (NaHCO3) or triethylamine (TEA), and allows for the separation of d,l-amino acids .
Industrial Production Methods
The industrial production of beta-alanine, a precursor for L-Leucinamide, beta-alanyl-, can be achieved through biotechnological methods. These methods involve the use of microorganisms such as bacteria and fungi to synthesize beta-alanine from glucose and acetate. This approach is environmentally friendly and competitive compared to traditional chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions
L-Leucinamide, beta-alanyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
L-Leucinamide, beta-alanyl- has a wide range of scientific research applications, including:
Chemistry: It is used in the study of protein synthesis and peptide chemistry.
Biology: It is used to investigate the physiological roles of amino acids and their derivatives.
Medicine: It has potential therapeutic applications, such as in the development of drugs for neurological disorders.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of L-Leucinamide, beta-alanyl- involves its interaction with specific molecular targets and pathways. For example, beta-alanine, a component of this compound, can act as a false transmitter by replacing gamma-aminobutyric acid (GABA) in neuronal uptake and receptor sensitivity . This interaction can influence various physiological processes and pathways, such as those involved in muscle endurance and exercise capacity .
Comparación Con Compuestos Similares
L-Leucinamide, beta-alanyl- can be compared with other similar compounds, such as:
N-acetyl-l-leucine: This compound is used as a drug for treating neurological disorders and has a different mechanism of action involving organic anion transporters.
Beta-alanine: This compound is a naturally occurring beta-type amino acid with various physiological roles and industrial applications.
L-Leucinamide, beta-alanyl- is unique due to its specific chemical structure and the wide range of applications it offers in different fields of research and industry.
Propiedades
Fórmula molecular |
C9H19N3O2 |
|---|---|
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
(2S)-2-(3-aminopropanoylamino)-4-methylpentanamide |
InChI |
InChI=1S/C9H19N3O2/c1-6(2)5-7(9(11)14)12-8(13)3-4-10/h6-7H,3-5,10H2,1-2H3,(H2,11,14)(H,12,13)/t7-/m0/s1 |
Clave InChI |
BKEGQARXHURXCG-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N)NC(=O)CCN |
SMILES canónico |
CC(C)CC(C(=O)N)NC(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


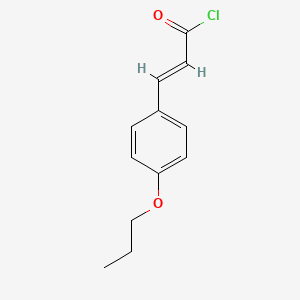
![1-[(2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12341363.png)
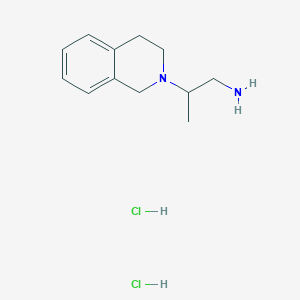


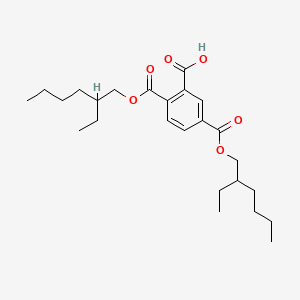
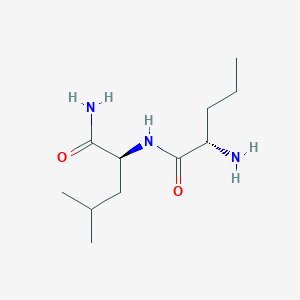


![3-[(2S)-morpholin-2-yl]propanoic acid](/img/structure/B12341406.png)
![N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea](/img/structure/B12341407.png)
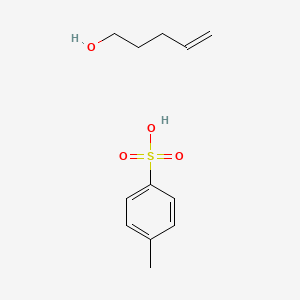

![Urea, N-(4-methylphenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12341439.png)
